molecular formula C20H19ClN4O4S B14961142 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14961142
M. Wt: 446.9 g/mol
InChI Key: UWXHDFCYYIQOKO-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, and a methoxy group attached to a benzamide core, along with a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the chloro and methoxy groups, and the attachment of the thiadiazole ring. Common synthetic routes may involve:

    Formation of the Benzamide Core: This step often involves the reaction of an appropriate aniline derivative with acetic anhydride to introduce the acetylamino group.

    Introduction of Substituents: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Thiadiazole Ring: This step may involve the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)-N-(2-methoxybenzyl)benzamide
  • 4-(acetylamino)-N-benzyl-5-chloro-2-methoxybenzamide

Uniqueness

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C20H19ClN4O4S

Molecular Weight

446.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H19ClN4O4S/c1-11(26)22-15-10-17(29-3)13(9-14(15)21)19(27)23-20-25-24-18(30-20)8-12-6-4-5-7-16(12)28-2/h4-7,9-10H,8H2,1-3H3,(H,22,26)(H,23,25,27)

InChI Key

UWXHDFCYYIQOKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC)Cl

Origin of Product

United States

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